molecular formula C9H14N2 B054551 N-Methyl-3-(pyridin-4-yl)propan-1-amine CAS No. 116578-57-5

N-Methyl-3-(pyridin-4-yl)propan-1-amine

Cat. No.: B054551
CAS No.: 116578-57-5
M. Wt: 150.22 g/mol
InChI Key: BUCBPAXMXLVROO-UHFFFAOYSA-N
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Description

N-Methyl-3-(pyridin-4-yl)propan-1-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine and is characterized by the presence of a methyl group attached to the nitrogen atom and a propan-1-amine chain attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-3-(pyridin-4-yl)propan-1-amine can be synthesized through several synthetic routes. One common method involves the alkylation of 4-pyridylacetonitrile with methylamine, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions typically involve the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into its corresponding secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Secondary or tertiary amines

    Substitution: Functionalized pyridine derivatives

Scientific Research Applications

N-Methyl-3-(pyridin-4-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-Methyl-3-(pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-(pyridin-2-yl)propan-1-amine
  • N-Methyl-3-(pyridin-3-yl)propan-1-amine
  • N-Methyl-3-(pyridin-4-yl)butan-1-amine

Uniqueness

N-Methyl-3-(pyridin-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-methyl-3-pyridin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-6-2-3-9-4-7-11-8-5-9/h4-5,7-8,10H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCBPAXMXLVROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621002
Record name N-Methyl-3-(pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116578-57-5
Record name N-Methyl-3-(pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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